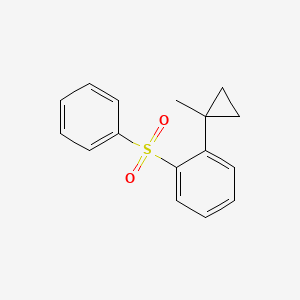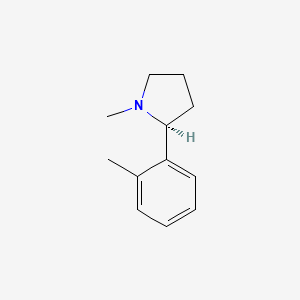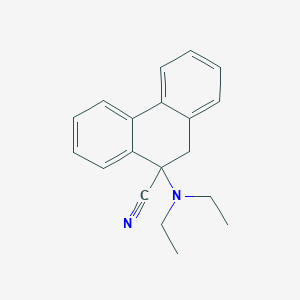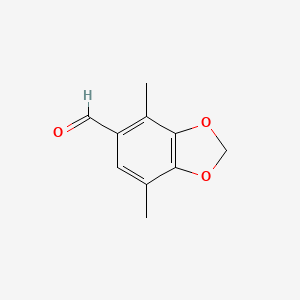![molecular formula C24H18N2O2 B14396199 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide CAS No. 89548-72-1](/img/structure/B14396199.png)
2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound belonging to the class of benzo[a]carbazoles This compound is characterized by its unique structure, which includes a hydroxy group, a methylphenyl group, and a benzo[a]carbazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines . This reaction is robust, proceeds in high yields, and tolerates a series of amines including neutral, electron-rich, electron-deficient aromatic amines, and aliphatic amines.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Carbazole: A simpler structure with similar aromatic properties.
Indole-3-carboxamide: Shares the carboxamide functional group but has a different core structure.
Naphthalenecarboxamide: Similar functional groups but a different aromatic system.
Uniqueness: 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and interact with various molecular targets makes it a valuable compound in scientific research.
Propiedades
Número CAS |
89548-72-1 |
|---|---|
Fórmula molecular |
C24H18N2O2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-hydroxy-N-(3-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C24H18N2O2/c1-14-5-4-6-16(11-14)25-24(28)20-12-15-9-10-18-17-7-2-3-8-21(17)26-23(18)19(15)13-22(20)27/h2-13,26-27H,1H3,(H,25,28) |
Clave InChI |
ZGBGLUBOGOBSCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


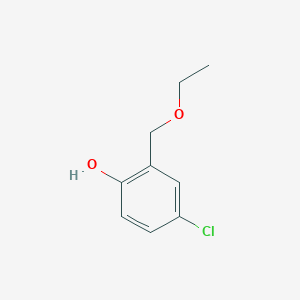
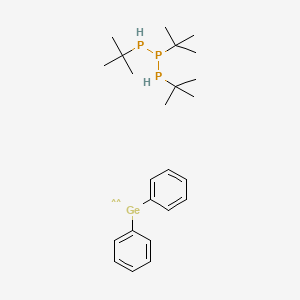
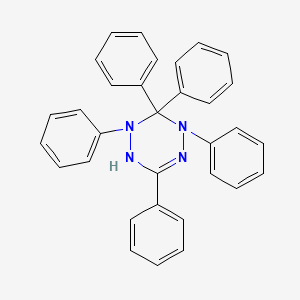
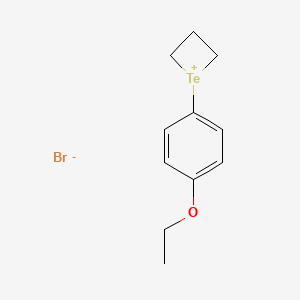
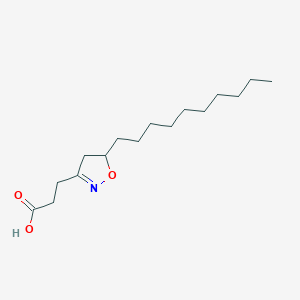

![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)
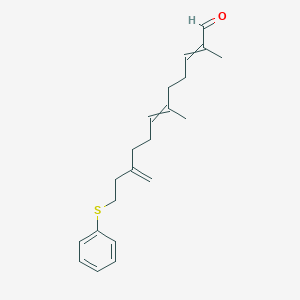
![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)
